NH-Sulfoximine Dual Hydrogen-Bond Donor/Acceptor Capability Versus Sulfonamide: Functional Group-Level Differentiation
The NH-sulfoximine group in the target compound provides simultaneous hydrogen-bond donor (S=NH) and acceptor (S=O) functionality, whereas the sulfonamide analog N-(3-aminocyclobutyl)methanesulfonamide (CAS 1153138-20-5, MW 164.23) possesses only hydrogen-bond acceptor character at the sulfonyl group [1]. In NH-sulfoximines (R³ = H), the nitrogen-bound proton enables dual donor/acceptor behaviour; N-alkylation (R³ = alkyl) eliminates this donor capacity, shifting the H-bond donor count from 1 to 0 at the sulfoximine nitrogen while retaining the S=O acceptor [2]. This distinction directly impacts target binding—the NH proton can engage as a hydrogen-bond donor in kinase hinge-binding motifs or solvent-channel interactions, a capability structurally precluded in the sulfonamide and N-methyl sulfoximine comparators.
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count at Sulfur(VI) Group |
|---|---|
| Target Compound Data | HBD count = 1 (NH); HBA count = 2 (O + N); total HBD + HBA = 3 (from sulfoximine moiety alone); additional HBD from cyclobutyl NH₂ = 2 |
| Comparator Or Baseline | N-(3-aminocyclobutyl)methanesulfonamide: HBD count = 2 (NH₂ only); HBA count = 2 (sulfonyl O atoms); sulfonyl group contributes 0 HBD / 2 HBA. N-Methyl sulfoximine analog: HBD count = 2 (NH₂ only); HBA count = 2 (O + N); sulfoximine moiety contributes 0 HBD / 2 HBA. |
| Quantified Difference | Target compound: +1 HBD from sulfoximine NH vs. sulfonamide comparator and N-alkyl sulfoximine comparator |
| Conditions | Functional group-level analysis; computed HBD/HBA counts derived from standard structural interpretation [1][2] |
Why This Matters
The additional hydrogen-bond donor at the sulfoximine NH enables binding interactions inaccessible to sulfonamides or N-alkyl sulfoximines, directly affecting target selectivity and potency in medicinal chemistry programs targeting kinase ATP pockets or other H-bond-dependent binding sites.
- [1] Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic Chemistry Frontiers, 6, 1319–1324. DOI: 10.1039/C8QO01233D. View Source
- [2] Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem, 12, 487–501. DOI: 10.1002/cmdc.201700044. View Source
